molecular formula C8H8N2O2S B2512650 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid CAS No. 878742-23-5

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2512650
CAS No.: 878742-23-5
M. Wt: 196.22
InChI Key: FDMYCNXTKXGUTG-UHFFFAOYSA-N
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Description

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . Another method involves the treatment of cyanoacetanilide derivatives with specific reagents to form the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free stirring, heating, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and thiazole groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is unique due to its combination of a thiazole ring and a cyano group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-cyanopropan-2-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-8(2,4-9)7-10-5(3-13-7)6(11)12/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMYCNXTKXGUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(1-cyano-1-methylethyl)-1,3-thiazole-4-carboxylate (0.9 g, 4.0 mmol) in tetrahydrofuran/methanol/water (=12 mL/4.0 mL/4.0 mL) was added lithium hydroxide monohydrate (330 mg, 8.0 mmol), and the reaction mixture was stirred at room temperature for 10 hr. The mixture was concentrated under reduced pressure, and the obtained aqueous solution was adjusted to pH 5 by adding 1N hydrochloric acid. The mixture was extracted with ethyl acetate, and the organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and filtrated. The solvent was evaporated under reduced pressure to give the title compound (256 mg, 53%) as a white powder.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
330 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
53%

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